REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1C=CC(C#N)=[CH:5][CH:4]=1.[CH3:11][Li].[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>>[CH3:11][C:15]([C:14]1[CH:13]=[CH:17][C:3]([S:2][CH3:1])=[CH:4][CH:5]=1)=[O:16]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
CSC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
282 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the dry ice bath was removed
|
Type
|
WAIT
|
Details
|
After five hours
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Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture and it
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate aid water
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with three portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethyl acetate layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |